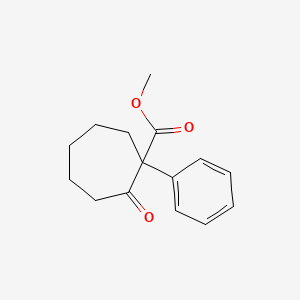![molecular formula C18H10Br2N2O6S B14263005 2,2'-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile] CAS No. 158102-45-5](/img/structure/B14263005.png)
2,2'-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile] is a complex organic compound characterized by its unique structure, which includes bromine, sulfonyl, and dihydroxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile] typically involves multi-step organic reactions. One common method includes the bromination of 4,5-dihydroxyphenyl compounds followed by sulfonylation and subsequent nitrile formation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the reactive nature of the intermediates involved.
Chemical Reactions Analysis
Types of Reactions
2,2’-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile] undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl groups can be oxidized to quinones.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2,2’-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile] has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer properties due to its ability to interfere with cellular pathways.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,2’-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile] involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include oxidative stress and apoptosis, making it a potential candidate for anti-cancer therapies.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Sulfonylbis[3-(3-chloro-4,5-dihydroxyphenyl)prop-2-enenitrile]
- 2,2’-Sulfonylbis[3-(3-fluoro-4,5-dihydroxyphenyl)prop-2-enenitrile]
Uniqueness
2,2’-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile] is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity. The bromine atoms can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets.
This detailed article provides a comprehensive overview of 2,2’-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile], covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
158102-45-5 |
|---|---|
Molecular Formula |
C18H10Br2N2O6S |
Molecular Weight |
542.2 g/mol |
IUPAC Name |
3-(3-bromo-4,5-dihydroxyphenyl)-2-[2-(3-bromo-4,5-dihydroxyphenyl)-1-cyanoethenyl]sulfonylprop-2-enenitrile |
InChI |
InChI=1S/C18H10Br2N2O6S/c19-13-3-9(5-15(23)17(13)25)1-11(7-21)29(27,28)12(8-22)2-10-4-14(20)18(26)16(24)6-10/h1-6,23-26H |
InChI Key |
VBOBOVYYRHVGSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)Br)C=C(C#N)S(=O)(=O)C(=CC2=CC(=C(C(=C2)Br)O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2-Chloroethyl)cyclopropyl]benzene](/img/structure/B14262926.png)
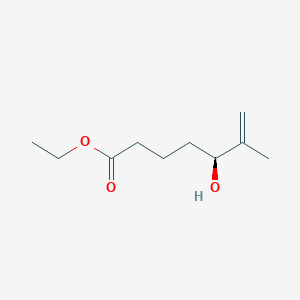
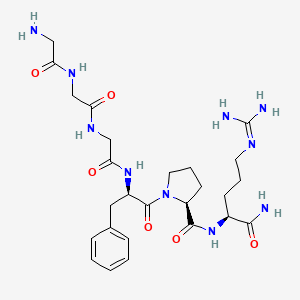
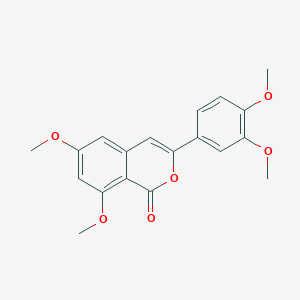
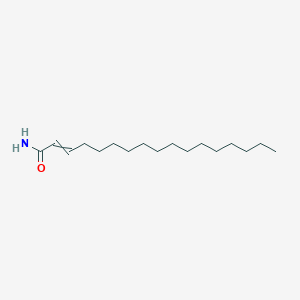
![1-[2,3-Dichloro-5-(heptyloxy)pent-2-EN-1-YL]quinolin-1-ium chloride](/img/structure/B14262968.png)
![Benzene, 1-methoxy-4-[[2-(phenylmethoxy)ethoxy]methyl]-](/img/structure/B14262972.png)
![(2S,5S)-7-benzyl-2-(trityloxymethyl)-1-oxa-7-azaspiro[4.4]nonane-6,9-dione](/img/structure/B14262981.png)
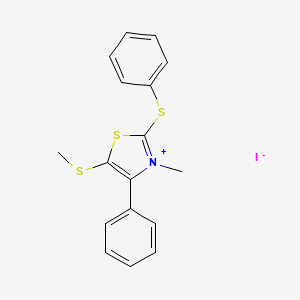

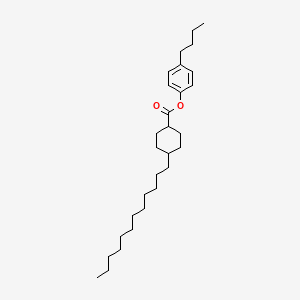
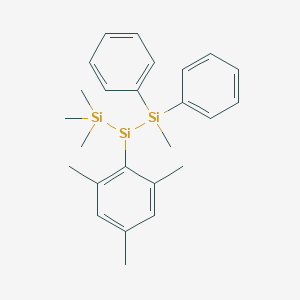
![(4S,4aS,8aS)-4-[tert-butyl(dimethyl)silyl]oxy-7,7-dimethoxy-4a-methyl-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-one](/img/structure/B14263007.png)
